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Compound of Interest

Compound Name: 1,8-Dichloroperfluorooctane

Cat. No.: B110388

Introduction: 1,8-Dichloroperfluorooctane (CI(CF2)sCl) is a pivotal bifunctional building block
in the field of fluorinated materials science and specialty chemicals. Its unique structure,
consisting of a linear, perfluorinated C8 backbone terminated by two reactive chlorine atoms,
makes it an ideal precursor for the synthesis of a,w-disubstituted perfluoroalkanes. These
derivatives are foundational for creating high-performance polymers, advanced surfactants,
robust lubricants, and biocompatible materials such as blood substitutes.[1][2] The strong
electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of
the terminal C-Cl bonds, differentiating it from its non-fluorinated hydrocarbon analogs.

This technical guide provides in-depth experimental protocols for key transformations of 1,8-
dichloroperfluorooctane. The methodologies are presented with a focus on the underlying
chemical principles, offering researchers and drug development professionals a robust
framework for utilizing this versatile reagent.

Physicochemical Properties of 1,8-
Dichloroperfluorooctane

A thorough understanding of the substrate's properties is critical for experimental design.
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Property Value Source
CAS Number 647-25-6 [1]
Molecular Formula CsClz2F16 [3]
Molecular Weight 470.97 g/mol [3]
Appearance Colorless liquid N/A
Boiling Point 115°C @ 200 mm Hg [2]
Density 1.738 g/cm3 [2]
Refractive Index 1.303 [2]
Flash Point 95.3°C [2]

Core Reactivity and Mechanistic Considerations

The carbon-chlorine bonds in 1,8-dichloroperfluorooctane are the primary sites of reactivity.
The immense inductive effect of the perfluoroalkyl chain renders the a-carbon atoms highly
electron-deficient and thus susceptible to nucleophilic attack. Consequently, this molecule is an
excellent substrate for bimolecular nucleophilic substitution (S»2) reactions. However, unlike
hydrocarbon systems, the formation of carbocations (Sn1 pathway) is highly disfavored.
Furthermore, the generation of organometallic intermediates, such as Grignard reagents,
requires specialized conditions due to the electronic properties of the fluorinated chain.

Safety and Handling

As a halogenated organic compound, 1,8-dichloroperfluorooctane requires careful handling
to minimize exposure and ensure laboratory safety.

e General Precautions: Use only in a well-ventilated area, preferably within a chemical fume
hood. Avoid breathing vapors or mist.[4][5]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),
safety glasses with side shields or goggles, and a lab coat.[4]

» Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4]
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e First Aid:
o If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

o Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty
of water.[4]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.[4]

o Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked
up.[4]

» Disposal: Dispose of contents and container to an appropriate treatment and disposal facility
in accordance with applicable laws and regulations.[4]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for
procedural choices. They serve as a foundation for synthesizing key a,w-disubstituted
perfluorooctane derivatives.

Protocol 1: Bifunctional Nucleophilic Substitution -
Synthesis of Perfluorosebaconitrile (1,8-
Dicyanoperfluorooctane)

This protocol details the conversion of the terminal chloro groups to nitrile functionalities,

creating a precursor for dicarboxylic acids and diamines.

Rationale: The Sn2 reaction with cyanide is a classic method for carbon chain extension and
introduction of a versatile functional group. A polar aprotic solvent like Dimethyl Sulfoxide
(DMSO) is chosen because it effectively solvates the sodium cation while leaving the cyanide
anion highly nucleophilic and reactive.

Experimental Workflow Diagram
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Caption: General workflow for synthesis protocols.
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Materials & Reagents

Reagent M.W. (g/mol ) Amount Moles Molar Eq.
1,8-
Dichloroperfluoro  470.97 10.0g 21.2 mmol 1.0
octane
Sodium Cyanide

49.01 2299 46.7 mmol 2.2
(NaCN)
Dimethyl
Sulfoxide 78.13 50 mL - -
(DMSO)
Diethyl Ether - ~150 mL - -
Deionized Water - ~200 mL - -
Brine (Saturated

- ~50 mL - -
NacCl)
Anhydrous
MgSOa or - ~5¢g - -
Na2S04

Step-by-Step Procedure:

o Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a reflux

condenser, a thermometer, and a nitrogen inlet.

o Charging Reagents: To the flask, add sodium cyanide (2.29 g, 46.7 mmol) and anhydrous
DMSO (50 mL). Stir the suspension.

o Addition of Substrate: Add 1,8-dichloroperfluorooctane (10.0 g, 21.2 mmol) to the
suspension via syringe.

o Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous

stirring for 4-6 hours. Monitor the reaction's progress by GC-MS or *°F NMR by observing the

disappearance of the starting material.
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o Workup: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into
a beaker containing 200 mL of ice-cold water.

o Scientist's Note: Quenching in water precipitates the organic product and dissolves the
inorganic salts and DMSO.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether
(3 x50 mL).

» Washing: Combine the organic extracts and wash with deionized water (2 x 25 mL) to
remove residual DMSO, followed by a wash with brine (1 x 50 mL) to aid in phase
separation.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and remove the solvent by rotary evaporation to yield the crude product.

 Purification: Purify the crude perfluorosebaconitrile by vacuum distillation or recrystallization
from a suitable solvent to obtain the final product.

Protocol 2: Hydrolysis to a,w-Diol - Synthesis of
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diol

Direct hydrolysis of perfluoroalkyl halides can be challenging. This protocol employs a two-step
sequence involving formyloxylation followed by mild basic hydrolysis, which offers a more
controlled and higher-yielding route to the diol.[6]

Rationale: The formate ester is readily formed via an Sn2 reaction. This intermediate can then
be easily hydrolyzed under mild basic conditions (e.g., K2COs in methanol), avoiding the harsh
conditions of direct hydrolysis with strong bases like NaOH which could lead to side reactions.

[6]7]

Materials & Reagents
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Amount (Step Molar Eq.
Reagent M.W. ( g/mol ) Moles (Step 1)
1) (Step 1)
1,8-
Dichloroperfluoro  470.97 10.0g 21.2 mmol 1.0
octane
Sodium Formate  68.01 3.17¢ 46.7 mmol 2.2
N,N-
Dimethylformami  73.09 50 mL - -
de (DMF)
Molar Eq. (Step
Reagent (Step2) M.W. (g/mol) Amount (Step 2) Moles (Step 2) 2)
Crude Formate
) ~486.1 ~10.3 g ~21.2 mmol 1.0
Diester
Potassium
138.21 7349 53.0 mmol 2.5
Carbonate
Methanol 32.04 100 mL - -

Step-by-Step Procedure:

Step 1: Synthesis of the Bis-formate Ester

Setup: In a 100 mL flask equipped as in Protocol 1, combine 1,8-dichloroperfluorooctane
(10.0 g, 21.2 mmol), sodium formate (3.17 g, 46.7 mmol), and DMF (50 mL).

Reaction: Heat the mixture to 100-110°C for 12-18 hours.

Isolation: Cool the mixture and pour it into 200 mL of water. Extract the product with diethyl

ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over

MgSOea.

Concentration: Remove the solvent by rotary evaporation. The resulting crude bis-formate

ester is typically a viscous oil and can be used in the next step without further purification.
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Step 2: Hydrolysis to the Diol

Setup: Dissolve the crude bis-formate ester from Step 1 in methanol (100 mL) in a 250 mL
round-bottom flask with a magnetic stirrer.

e Hydrolysis: Add potassium carbonate (7.3 g, 53.0 mmol) to the solution. Stir the suspension
at room temperature for 4-6 hours.

o Workup: Neutralize the mixture by carefully adding 1 M HCI until the solution is slightly acidic
(pH ~6).

e Concentration: Remove the methanol by rotary evaporation.

o Extraction: Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x
40 mL).

e Drying and Purification: Dry the combined organic layers over anhydrous NazSOa4, filter, and
concentrate under reduced pressure. The crude diol can be purified by recrystallization or
column chromatography to yield the final product.

Protocol 3 (Advanced): Formation and Use of a
Bifunctional Perfluoro-Grignard Reagent

The direct formation of Grignard reagents from perfluoroalkyl halides and magnesium metal is
often inefficient. A more reliable method is a halogen-magnesium exchange reaction.[8][9] This
protocol outlines the in-situ formation of the bifunctional Grignard reagent followed by
carboxylation to form perfluorosebacic acid.

Rationale: An existing, more reactive Grignard reagent (like iso-propylmagnesium chloride) can
undergo an exchange reaction with the perfluoroalkyl halide.[8] This circumvents the difficult
direct insertion of magnesium. The resulting highly nucleophilic perfluoro-Grignard reagent can
then react with electrophiles like CO2. This reaction must be performed under strictly anhydrous
and inert conditions, as Grignard reagents react readily with water and oxygen.
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Caption: Key transformations of 1,8-Dichloroperfluorooctane.

Materials & Reagents

Reagent M.W. (g/mol )

Amount

Moles Molar Eq.

1,8-
Dichloroperfluoro  470.97
octane

50¢g

10.6 mmol 1.0

iso-
Propylmagnesiu
m chloride (2.0 M
in THF)

102.85

11.7mL

23.4 mmol 2.2

Anhydrous
Tetrahydrofuran 72.11
(THF)

100 mL

Dry Ice (COz2) 44.01

~20 g

Excess

Hydrochloric Acid
3M)

~30 mL

Step-by-Step Procedure:
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e Setup: Assemble a 250 mL three-necked flask, flame-dried under vacuum and cooled under
a stream of dry argon. Equip it with a magnetic stirrer, a dropping funnel, and a low-
temperature thermometer. Maintain a positive pressure of argon throughout the reaction.

e Initial Solution: In the flask, dissolve 1,8-dichloroperfluorooctane (5.0 g, 10.6 mmol) in
anhydrous THF (100 mL).

e Grignard Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add the
iso-propylmagnesium chloride solution (11.7 mL, 23.4 mmol) dropwise via the dropping
funnel over 30 minutes, ensuring the internal temperature does not rise above -70°C.

« Stirring: After the addition is complete, stir the mixture at -78°C for an additional 2 hours to
ensure complete halogen-magnesium exchange.

o Carboxylation: While maintaining the temperature at -78°C, add several small pieces of
freshly crushed dry ice directly to the reaction flask. A vigorous reaction should be observed.
Continue adding dry ice until the exothermic reaction subsides.

o Scientist's Note: Using a large excess of CO2 ensures complete reaction of the di-Grignard
reagent and minimizes side reactions.

e Quenching: Allow the reaction mixture to slowly warm to room temperature overnight.
Carefully quench the reaction by slowly adding 3 M HCI (30 mL) while cooling the flask in an
ice bath.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with
diethyl ether (3 x 50 mL).

« |solation: Combine the organic extracts, dry over anhydrous Na=SOa, filter, and concentrate
under reduced pressure to yield crude perfluorosebacic acid.

 Purification: The crude dicarboxylic acid can be purified by recrystallization from a suitable
solvent system (e.g., water or fluorinated solvents). This provides an alternative route to the
product from the hydrolysis of the dinitrile (Protocol 1).[4][10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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